N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O4/c1-34-23-10-5-2-7-19(23)17-28-25(32)26(33)29-18-22(24-11-6-16-35-24)31-14-12-30(13-15-31)21-9-4-3-8-20(21)27/h2-11,16,22H,12-15,17-18H2,1H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNABAYXCAFFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that has attracted attention in pharmacological research due to its multifaceted structure and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and findings from various research studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and weight:
- Molecular Formula : C25H32FN5O4
- Molecular Weight : 485.6 g/mol
The compound features a piperazine ring , a furan moiety , and an oxalamide linkage , which contribute to its diverse biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the piperazine ring is known to enhance binding affinity to neurotransmitter receptors, while the furan moiety can participate in electron-donating or -withdrawing interactions, potentially influencing cellular signaling pathways.
Biological Activity Overview
Anticancer Activity : Preliminary studies have indicated that derivatives of the furan ring exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the range of 60–100 µg/mL against HeLa and HepG2 cell lines, indicating promising anticancer potential .
Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) have been reported as low as 128 µg/mL for Staphylococcus aureus, demonstrating its potential as an antibacterial agent .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 62.37 | |
| Anticancer | HepG2 | 75.00 | |
| Antibacterial | Staphylococcus aureus | 128 | |
| Antifungal | Candida albicans | 64 |
Case Studies
- Cytotoxicity Studies : A study conducted on various furan derivatives, including those related to this compound, demonstrated notable cytotoxic effects against human cervical carcinoma cells (HeLa). The MTT assay revealed significant cell death at concentrations as low as 62.37 µg/mL, suggesting that structural modifications could enhance potency .
- Antimicrobial Efficacy : Research focusing on the antimicrobial properties of related compounds showed that they effectively inhibited the growth of common pathogens such as Staphylococcus aureus and Escherichia coli. These findings underscore the therapeutic potential of this class of compounds in treating infections caused by resistant strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine/Piperidine Moieties
W-18 and W-15
- Structures : 2-Phenylethyl-2-piperidinyl sulfonamides (vs. piperazine in the target compound).
- Key Differences: Piperidine vs. Sulfonamide linker vs. oxalamide in the target compound affects solubility and target engagement .
- Pharmacological Relevance : W-18 and W-15 lack opioid activity (unlike fentanyl) due to positional isomerism .
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide
- Structure : Piperidine core with 2-fluorophenyl and phenethyl groups.
- Comparison :
Piperazine-Benzoyl Derivatives (e.g., Compound 8b–8e)
- Structures : Piperazine linked to substituted benzoyl groups (e.g., 4-chloro-3-(trifluoromethyl)benzoyl).
- Key Differences :
- Physicochemical Data: Compound Melting Point (°C) Molecular Weight (g/mol) 8b 241–242 530 8c 263–266 464 Target* Not reported ~500–550 (estimated) *Inferred from structural analogs .
Functional Group Comparisons
Furan vs. Phenyl/Pyridinyl Substituents
- Furan (Target Compound) :
- Enhances metabolic stability compared to phenyl but may reduce aromatic stacking interactions.
2-Methoxybenzyl vs. Other N-Substituents
Pharmacological Implications
- Target Compound: Likely interacts with monoamine receptors (e.g., dopamine D3, serotonin 5-HT1A) due to piperazine and fluorophenyl motifs .
- Potency Trends: Fluorinated analogs (e.g., ) show higher receptor affinity vs. non-fluorinated derivatives. Oxalamide linkers (target) may confer selectivity over sulfonamides (W-15) or propionamides () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
